1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-3-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to produce 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields . Additionally, the iminophosphorane can react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate (K2CO3) to yield the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles replace halogen atoms.
Addition: Addition reactions with electrophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a template for drug discovery due to its diverse biological activities.
Biology: The compound is used in studies related to cell proliferation, differentiation, and apoptosis.
Industry: The compound can be used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE involves the inhibition of specific molecular targets and pathways. For instance, pyrimidine derivatives, including this compound, can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert its anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds also exhibit anticancer and analgesic properties but may have different molecular targets and mechanisms of action.
Furo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their protein kinase inhibitory activity and anticancer potential.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE lies in its specific structural features and the combination of biological activities it exhibits.
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c28-23(24-13-16-7-2-1-3-8-16)17-9-6-12-27(14-17)22-21-20(25-15-26-22)18-10-4-5-11-19(18)29-21/h1-5,7-8,10-11,15,17H,6,9,12-14H2,(H,24,28) |
InChI Key |
AZXPFCCGVDRAQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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